An In-depth Technical Guide to the Chemical Properties of 4-Amino-2-nitrobenzenesulfonic Acid
An In-depth Technical Guide to the Chemical Properties of 4-Amino-2-nitrobenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-nitrobenzenesulfonic acid, also known by synonyms such as 2-Nitrosulphanilic acid, is a significant organic intermediate.[1][2] Its molecular structure, featuring an amino group, a nitro group, and a sulfonic acid group on a benzene ring, imparts a unique combination of reactivity and functionality. This guide provides a comprehensive overview of its chemical properties, synthesis, analysis, and safety considerations, with a particular focus on its relevance in research and pharmaceutical development.
Molecular Structure and Physicochemical Properties
The structural arrangement of the functional groups on the benzene ring dictates the chemical behavior of 4-Amino-2-nitrobenzenesulfonic acid. The electron-withdrawing nature of the nitro and sulfonic acid groups influences the aromatic ring's reactivity, while the amino group can act as a nucleophile and a directing group in electrophilic substitution reactions.
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=invis];
} . Caption: Molecular Structure of 4-Amino-2-nitrobenzenesulfonic acid.
Table 1: Physicochemical Properties of 4-Amino-2-nitrobenzenesulfonic acid
| Property | Value | Source |
| CAS Number | 712-24-3 | [2] |
| Molecular Formula | C₆H₆N₂O₅S | [1][2] |
| Molecular Weight | 218.19 g/mol | [1][2] |
| Appearance | Light yellow crystalline powder | [3] |
| Melting Point | >300 °C (decomposes) | |
| Boiling Point | Not available | |
| Solubility | Slightly soluble in water. | [3] |
| pKa | Predicted values suggest it is a strong acid due to the sulfonic acid group. |
Spectroscopic Analysis
Spectroscopic techniques are crucial for the identification and characterization of 4-Amino-2-nitrobenzenesulfonic acid.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of 4-Amino-2-nitrobenzenesulfonic acid is characterized by absorption bands corresponding to its functional groups.
Table 2: Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3400-3200 | N-H | Stretching (Amino group) |
| 1630-1600 | N-H | Bending (Amino group) |
| 1550-1475 | N-O | Asymmetric Stretching (Nitro group) |
| 1360-1290 | N-O | Symmetric Stretching (Nitro group) |
| 1250-1150 | S=O | Asymmetric Stretching (Sulfonic acid) |
| 1080-1010 | S=O | Symmetric Stretching (Sulfonic acid) |
| 3000-2500 | O-H | Stretching (Sulfonic acid) |
The preparation of a sample for FT-IR analysis typically involves creating a potassium bromide (KBr) pellet to obtain a solid-phase spectrum.[2][4][5][6]
Reactivity and Synthetic Applications
The chemical reactivity of 4-Amino-2-nitrobenzenesulfonic acid is governed by the interplay of its three functional groups.
Diazotization of the Amino Group
The primary amino group can be readily converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid).[3][7][8] This diazonium salt is a versatile intermediate, particularly in the synthesis of azo dyes. The subsequent coupling of the diazonium salt with an electron-rich aromatic compound, such as a phenol or an aniline derivative, yields a highly colored azo compound.
dot graph "Diazotization_Reaction" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];
} . Caption: General workflow for the diazotization of 4-Amino-2-nitrobenzenesulfonic acid and subsequent azo coupling.
Reduction of the Nitro Group
The nitro group can be reduced to a primary amino group using various reducing agents. Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation (e.g., using Pd/C and H₂) and metal-acid reductions (e.g., using iron or tin in the presence of an acid).[9][10][11][12][13][14][15] The resulting diamino compound, 2,4-diaminobenzenesulfonic acid, is a valuable building block in further chemical syntheses.
Synthesis of 4-Amino-2-nitrobenzenesulfonic Acid
A common laboratory and industrial synthesis of aminobenzenesulfonic acids involves the sulfonation of anilines or the reduction of nitrobenzenesulfonic acids. While a detailed, step-by-step protocol for the synthesis of 4-Amino-2-nitrobenzenesulfonic acid is not widely published, a general approach can be outlined based on established organic chemistry principles. One plausible route is the nitration of a protected p-aminobenzenesulfonic acid (sulfanilic acid), followed by deprotection.
Analytical Methodologies
The accurate detection and quantification of 4-Amino-2-nitrobenzenesulfonic acid are critical, especially in the context of pharmaceutical manufacturing where it may be present as a genotoxic impurity.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a suitable technique for the separation and analysis of 4-Amino-2-nitrobenzenesulfonic acid. A typical method would employ a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile. Detection is commonly performed using a UV detector.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For the sensitive and selective quantification of trace levels of 4-Amino-2-nitrobenzenesulfonic acid, particularly in complex matrices such as active pharmaceutical ingredients (APIs), LC-MS/MS is the method of choice. A published method for its determination as a potential genotoxic impurity in Darunavir utilizes a UPLC BEH C18 column with a gradient elution of ammonium bicarbonate and acetonitrile.[16] Detection is achieved using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode with electrospray ionization.[16]
Experimental Protocol: LC-MS/MS Quantification of 4-Amino-2-nitrobenzenesulfonic Acid in a Drug Substance
-
Chromatographic System: UPLC system equipped with a UPLC BEH C18 column (1.7 µm, 100 x 2.1 mm).[16]
-
Mobile Phase A: Ammonium bicarbonate solution.[16]
-
Mobile Phase B: Acetonitrile.[16]
-
Elution: Gradient elution program.
-
Flow Rate: 0.3 mL/min.[16]
-
Injection Volume: 2.0 µL.[16]
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.[16]
-
Detection: Multiple Reaction Monitoring (MRM).
This method demonstrates high sensitivity and selectivity for quantifying potential genotoxic impurities.[16]
dot graph "Analytical_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=10];
} . Caption: Workflow for the LC-MS/MS analysis of 4-Amino-2-nitrobenzenesulfonic acid as a potential genotoxic impurity.
Applications in Drug Development
The primary relevance of 4-Amino-2-nitrobenzenesulfonic acid in drug development is its potential role as a process-related impurity, specifically a genotoxic impurity (GTI). GTIs are compounds that can damage DNA and are of significant concern due to their potential to cause cancer. Regulatory agencies have stringent requirements for the control of GTIs in pharmaceutical products. The presence of 4-Amino-2-nitrobenzenesulfonic acid as an impurity can arise from the starting materials or intermediates used in the synthesis of certain APIs. Therefore, robust analytical methods for its detection and quantification at trace levels are essential for ensuring the safety and quality of drug products.
Safety and Handling
The safety information for 4-Amino-2-nitrobenzenesulfonic acid presents some inconsistencies across different sources. While some aggregated GHS information suggests it is "Not Classified," other safety data sheets for structurally similar nitrobenzenesulfonic acids indicate that they can cause severe skin burns and eye damage.[1][17] Given the presence of a strong sulfonic acid group and a nitroaromatic system, it is prudent to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes. For a related compound, 4-amino-2-nitrophenol, there is evidence of genotoxicity and carcinogenicity.[3]
Conclusion
4-Amino-2-nitrobenzenesulfonic acid is a multifaceted chemical with significant applications as a synthetic intermediate and notable implications in the pharmaceutical industry as a potential genotoxic impurity. A thorough understanding of its chemical properties, reactivity, and analytical methodologies is crucial for researchers and professionals working in chemical synthesis and drug development. This guide has provided a detailed overview of these aspects, emphasizing the importance of rigorous analytical control and safe handling practices.
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